Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate
Description
Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate (CAS: 1503529-61-0) is a fluorinated heterocyclic compound with the molecular formula C₁₁H₉FO₂S and a molecular weight of 224.25 g/mol . It features a benzo[b]thiophene core substituted with a fluorine atom at the 7-position and an ethyl ester group at the 2-position. This compound is typically stored at 2–8°C in a sealed, dry environment to ensure stability .
Properties
IUPAC Name |
ethyl 7-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2S/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKPFCBWDHRYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 7-fluorobenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. Another method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.
Scientific Research Applications
Chemistry
Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate serves as a building block in synthesizing more complex thiophene derivatives. These derivatives are integral to developing organic semiconductors and light-emitting diodes (OLEDs) due to their electronic properties.
Biology
Research indicates that this compound exhibits potential as:
- Antimicrobial Agent: Studies have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
- Antioxidant Properties: The compound has demonstrated the ability to scavenge free radicals, contributing to its potential use in protective health applications.
- Anticancer Activity: this compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving kinase inhibition.
Medicine
In medicinal chemistry, this compound is explored for:
- Kinase Inhibition: It acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), which is crucial for regulating metabolic pathways involving branched-chain amino acids (BCAAs). This inhibition leads to increased activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), beneficial for metabolic disorders such as maple syrup urine disease.
Industrial Applications
In the industrial sector, this compound is utilized in:
- Organic Electronic Materials: Its properties make it suitable for developing electronic devices.
- Chemical Sensors: The compound's reactivity allows it to be employed in sensors that detect specific chemical substances.
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Inhibition of BDK:
- A high-throughput screening identified this compound as an effective BDK inhibitor. In vivo studies demonstrated that administration resulted in significant activation of BCKDC, leading to reduced plasma concentrations of BCAAs.
-
Antimicrobial Efficacy:
- Research evaluated the antimicrobial potential of this compound against resistant strains of bacteria. Results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4 µg/mL to 32 µg/mL.
-
Cytotoxicity Studies:
- Cytotoxicity assays on human adenocarcinomic alveolar basal epithelial cells (A549) revealed that this compound did not exhibit cytotoxic effects at concentrations significantly higher than their MIC values, indicating a favorable safety profile for therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 7-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between ethyl 7-fluorobenzo[b]thiophene-2-carboxylate and analogous derivatives:
Structural and Electronic Comparisons
- Fluorine vs. Chlorine/Bromine : The 7-fluoro substituent is smaller and more electronegative than chloro or bromo analogs, leading to stronger C-F dipole interactions and enhanced metabolic stability compared to bulkier halogens .
- Ester vs. Carboxylic Acid : The ethyl ester group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to the carboxylic acid derivative (logP ~1.5–2.0), improving membrane permeability .
- Hydroxy and Dioxo Substituents : Compounds like ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate exhibit reduced aromaticity due to electron-withdrawing dioxo groups, making them more reactive in photocycloaddition reactions .
Biological Activity
Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the class of benzothiophene derivatives, characterized by a fluorine atom substitution at the 7-position and an ethyl ester functional group at the 2-position. The molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activities.
Allosteric Inhibition of BDK
Recent studies have demonstrated that benzothiophene carboxylate derivatives, including this compound, act as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). This kinase plays a critical role in the metabolism of branched-chain amino acids (BCAAs) by regulating the activity of branched-chain α-ketoacid dehydrogenase complex (BCKDC) through phosphorylation.
- Inhibition Studies : High-throughput screening identified this compound as an effective inhibitor with an IC50 value comparable to other known inhibitors such as (S)-α-chlorophenylproprionate (CPP) .
- In Vivo Effects : Administration of this compound in animal models resulted in significant activation of BCKDC, leading to reduced plasma concentrations of BCAAs, which is beneficial in conditions like maple syrup urine disease .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against various bacterial strains, including Staphylococcus aureus.
- Cytotoxicity Assays : In cytotoxicity assays, the compound demonstrated no significant toxicity at concentrations up to 128 µg/mL when tested on human alveolar basal epithelial cells (A549), indicating a favorable therapeutic index .
Comparative Biological Activity
To contextualize the biological activity of this compound, a comparison with related compounds is essential. The following table summarizes key findings from various studies:
Case Study: Maple Syrup Urine Disease
In a notable case study involving mice models with maple syrup urine disease, treatment with this compound led to nearly complete dephosphorylation and activation of BCKDC across multiple tissues. This resulted in normalization of elevated BCAA levels, showcasing its therapeutic potential in metabolic disorders .
Research Findings on Antimicrobial Activity
Further investigations into its antimicrobial properties revealed that this compound could inhibit the growth of various bacterial pathogens. Its mechanism appears to involve disruption of bacterial cell wall synthesis, although more detailed mechanistic studies are warranted .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization or Pd-catalyzed coupling. For example, thiophene carboxylates are prepared using Pd catalysts with 4-bromothiophene precursors and mercaptoacetate derivatives (see ). Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvent systems (dioxane or CH₂Cl₂), and stoichiometry. Reaction monitoring via TLC or HPLC ensures intermediate purity. Post-synthetic fluorination at the 7-position may require electrophilic fluorinating agents (e.g., Selectfluor) under inert conditions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and fluorine substitution (e.g., coupling patterns for aromatic protons).
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiophene ring vibrations.
- HPLC : Validates purity (>98%) and monitors byproducts.
- X-ray Crystallography : Resolves crystal packing and molecular geometry using SHELXL for refinement ( ).
- Mass Spectrometry : HRMS verifies molecular weight (e.g., [M+H]⁺) .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH₂Cl₂). Storage at –20°C under inert gas (N₂/Ar) prevents hydrolysis of the ester group. Stability tests via periodic HPLC analysis are recommended. Avoid prolonged exposure to moisture or light, as fluorinated thiophenes may undergo photodegradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in fluorinated benzo[b]thiophene derivatives?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL-97) determines bond lengths, angles, and fluorine orientation. For this compound, compare experimental data with DFT-optimized structures to validate intramolecular interactions (e.g., C–F⋯π). Twinning or disorder in crystals may require high-resolution data (≤1.0 Å) and iterative refinement .
Q. What mechanistic insights exist for the Pd-catalyzed synthesis of thiophene carboxylates?
- Methodological Answer : Pd(0)-mediated oxidative addition with bromothiophene precursors forms aryl-Pd intermediates. Ligand effects (e.g., PPh₃ vs. bidentate ligands) influence catalytic efficiency. Kinetic studies (e.g., Eyring plots) reveal rate-determining steps, such as transmetallation with mercaptoacetate. Side reactions (e.g., homocoupling) are mitigated by controlled reagent addition and inert atmospheres .
Q. How can DFT calculations predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (B3LYP/6-311+G(d,p)) models HOMO-LUMO gaps, fluorine’s electron-withdrawing effects, and charge distribution. Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess π→π* transitions. Solvent effects (e.g., PCM model for DCM) improve accuracy. Applications in organic electronics (e.g., OLEDs) rely on these predictions .
Q. What strategies determine structure-activity relationships (SAR) for fluorinated thiophene derivatives in medicinal chemistry?
- Methodological Answer :
- Bioisosteric Replacement : Substitute fluorine at the 7-position to modulate lipophilicity (logP) and bioavailability.
- Enzymatic Assays : Test inhibitory activity against target proteins (e.g., kinases) using fluorometric or radiometric methods.
- Molecular Docking : Simulate ligand-protein interactions (AutoDock Vina) to rationalize SAR trends.
- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS for degradation pathways .
Q. How is regioselectivity controlled during the fluorination of benzo[b]thiophene precursors?
- Methodological Answer : Directed ortho-metalation (DoM) with LDA/TMP bases positions fluorine at the 7-site. Alternatively, electrophilic fluorination (e.g., F-TEDA-BF₄) favors electron-rich aromatic positions. Computational modeling (NBO analysis) predicts charge densities to guide reagent choice. Competing pathways (e.g., di-fluorination) are minimized by low temperatures (–78°C) and stoichiometric control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
